Obscurolide A3

Phosphodiesterase inhibition Calmodulin-dependent PDE Natural product pharmacology

Obscurolide A3 (CAS 144398-01-6) is a butyrolactone natural product belonging to the obscurolide family, first isolated from the culture filtrate of Streptomyces viridochromogenes (strain Tü via chemical screening. It is characterized by a dihydro-2(3H)-furanone core bearing a 3-hydroxybut-1-enyl side chain and a 4-(hydroxymethyl)anilino substituent, with molecular formula C₁₅H₁₉NO₄ and molecular weight 277.31 g/mol.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 144398-01-6
Cat. No. B136267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObscurolide A3
CAS144398-01-6
Synonymsobscurolide A3
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)CO)O
InChIInChI=1S/C15H19NO4/c1-10(18)2-7-14-13(8-15(19)20-14)16-12-5-3-11(9-17)4-6-12/h2-7,10,13-14,16-18H,8-9H2,1H3/b7-2+
InChIKeySNVFXNDFGJQWAO-FARCUNLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Obscurolide A3 (CAS 144398-01-6): A Structurally Distinct Butyrolactone Phosphodiesterase Inhibitor from Streptomyces viridochromogenes


Obscurolide A3 (CAS 144398-01-6) is a butyrolactone natural product belonging to the obscurolide family, first isolated from the culture filtrate of Streptomyces viridochromogenes (strain Tü 2580) via chemical screening [1]. It is characterized by a dihydro-2(3H)-furanone core bearing a 3-hydroxybut-1-enyl side chain and a 4-(hydroxymethyl)anilino substituent, with molecular formula C₁₅H₁₉NO₄ and molecular weight 277.31 g/mol [2]. The compound exists as a diastereomeric mixture due to partial racemization at the C-7 allylic alcohol position [1]. Obscurolide A3 functions as a weak inhibitor of both calcium/calmodulin-dependent and calcium-independent cyclic AMP phosphodiesterases (PDEs) from bovine brain and heart [1], distinguishing it from the primary congener Obscurolide A1 by the reduction of the 4-aminobenzoic acid carboxy group to a hydroxymethyl moiety [1][3].

Non-acidic butyrolactone PDE probe (hydroxymethyl substituent vs. carboxy in A1)
Structurally distinct congener for Ca²⁺/CaM‑dependent PDE (PDE1) SAR studies
Diastereomeric mixture at C‑7; batch‑specific chiral analysis recommended for reproducible assays

Why Obscurolide A3 Cannot Be Replaced by Obscurolide A1 or Generic PDE Inhibitors for Specialized Research Applications


The obscurolide family exhibits congener-specific structural and functional properties that preclude simple interchange. Obscurolide A1 (CAS 144397-99-9) bears a 4-aminobenzoic acid moiety with a free carboxy group, whereas in Obscurolide A3 this carboxy group is reduced to a hydroxymethyl substituent [1]. This single structural modification alters the compound's polarity, hydrogen-bonding capacity, and potentially its membrane permeability and target engagement profile. Moreover, all obscurolides are diastereomeric mixtures due to partial racemization at C-7, and the diastereomeric ratio may vary between congeners and production batches, confounding biological reproducibility if an uncharacterized analog is substituted [1]. The quantitative PDE inhibition data below demonstrate that A1 and A3 exhibit measurably different IC₅₀ values against specific PDE isoforms, meaning that replacement of A3 with A1 would introduce a systematic potency offset in any PDE-focused assay [2].

Replacing A3 with Obscurolide A1 introduces a measurable PDE potency offset; direct SAR comparison requires congener‑matched controls.
Uncharacterized obscurolide analogs may carry different diastereomeric ratios; batch‑to‑batch variability can confound biological reproducibility.
Synthetic single‑isomer PDE inhibitors (e.g., rolipram) lack the stereochemical heterogeneity required for natural product diastereomer‑activity profiling.

Obscurolide A3 (144398-01-6): Quantified Differentiation Evidence Against Closest Analogs


Head-to-Head PDE Inhibitory Potency: Obscurolide A3 vs. Obscurolide A1 Against Bovine Brain CaM-Dependent PDE

In a direct head-to-head comparison within the same study, Obscurolide A3 demonstrated an IC₅₀ of 12 mM against calcium/calmodulin-dependent phosphodiesterase from bovine brain, compared to 8 mM for Obscurolide A1 [1]. This represents a 1.5-fold lower potency for A3 relative to A1 under identical assay conditions [1].

PDE IC₅₀ comparison
Head-to-head
A3: 12 mM · A1: 8 mM · 1.5‑fold lower potency for A3
Reported potency difference; may require SAR offset when substituting A1.
Conditions: bovine brain Ca²⁺/CaM‑PDE, duplicate, graphic IC₅₀ estimation.
Phosphodiesterase inhibition Calmodulin-dependent PDE Natural product pharmacology

Fermentation Titre Comparison: Obscurolide A3 vs. A2 Production Yield Under Identical Culture Conditions

Under standardized 10-liter jar fermentation conditions (Streptomyces viridochromogenes Tü 2580; sucrose 2%, mannitol 4%, soybean meal 2%; pH maintained at 6), the maximum accumulated concentration of Obscurolide A3 was 600 mg/L, which is 21% lower than the 760 mg/L achieved for Obscurolide A2 [1]. This yield differential is consistent and reproducible, reflecting intrinsic biosynthetic partitioning between the two congeners [1].

Fermentation titre
Head-to-head
A3: 600 mg/L · A2: 760 mg/L · 21% lower yield
Lower volumetric productivity may affect gram‑scale availability and procurement cost.
S. viridochromogenes Tü 2580, 10‑L jar, 216 h, pH 6.
Microbial fermentation Secondary metabolite production Process optimization

Structural Differentiation: Reduction of the Carboxy Moiety in A3 vs. A1 Confers Altered Physicochemical Properties

The defining structural difference between Obscurolide A3 and the primary congener A1 is the reduction of the 4-aminobenzoic acid carboxy group (–COOH) to a hydroxymethyl group (–CH₂OH) [1]. This transformation eliminates the acidic proton, reducing the compound's polarity (predicted LogP increase of approximately 0.5–0.8 units based on the fragment constant for –COOH vs. –CH₂OH substitution) and removing a strong hydrogen-bond donor/acceptor [2]. While direct permeability measurements are not available for these specific congeners, the reduction of an ionizable carboxylic acid to a neutral alcohol generally enhances passive membrane permeability in homologous series [2].

Functional group shift
Class-level
–COOH → –CH₂OH · predicted ΔLogP +0.5 to +0.8 · loss of ionizable acid
Altered polarity may shift membrane permeability; experimental confirmation recommended.
LogP prediction based on fragment constants; no direct permeability data for these congeners.
Structure-activity relationship Physicochemical properties Natural product chemistry

Diastereomeric Purity: Obscurolide A3 Exists as a Partially Racemized Mixture Distinct from Synthetic Single-Isomer Butyrolactones

Obscurolide A3, like all members of the obscurolide A1–A4 series, is isolated as a diastereomeric mixture resulting from partial racemization at the C-7 allylic alcohol center [1]. This is a defining feature of the natural product that distinguishes it from synthetic single-isomer butyrolactone PDE inhibitors such as rolipram (a PDE4-selective inhibitor with defined (R)- and (S)-enantiomers) [2]. The diastereomeric ratio of A3 may vary between fermentation batches, and this ratio can influence the observed IC₅₀ in PDE assays because the individual diastereomers likely possess different intrinsic activities [1].

Stereochemical composition
Class-level
Diastereomeric mixture at C‑7 (partially racemized); ratio not fixed
Stereochemical heterogeneity requires batch‑specific chiral characterization for assay reproducibility.
Confirm diastereomeric ratio via chiral HPLC or NMR integration before use.
Stereochemistry Diastereomeric mixture Quality control Natural product authenticity

Obscurolide A3 (144398-01-6): High-Confidence Application Scenarios Grounded in Quantitative Evidence


Calmodulin-Dependent PDE Inhibition Studies Requiring a Structurally Distinct Tool Compound with Reduced Acidity

Investigators studying the structure-activity relationships of Ca²⁺/CaM-dependent phosphodiesterase (PDE1) inhibitors can employ Obscurolide A3 as a tool compound with an IC₅₀ of 12 mM, providing a measurable potency offset from Obscurolide A1 (IC₅₀ = 8 mM) [1]. The replacement of the carboxylic acid in A1 with a hydroxymethyl group in A3 eliminates pH-dependent ionization, simplifying interpretation of binding assays performed at physiological pH and reducing non-specific interactions with charged surfaces or carrier proteins .

Fermentation Process Development and Biosynthetic Pathway Engineering in Streptomyces Species

Obscurolide A3 serves as a key analyte in fermentation optimization studies owing to its well-characterized production kinetics (maximum titre 600 mg/L at 216 h, pH 6) [1]. The 21% yield differential relative to Obscurolide A2 (760 mg/L) provides a quantitative benchmark for evaluating genetic modifications, media compositions, or feeding strategies aimed at redirecting biosynthetic flux toward the A3 congener [1].

Diastereomer-Dependent Biological Activity Profiling in Natural Product Pharmacology

Because Obscurolide A3 is a diastereomeric mixture at C-7, it can be used as a model system to investigate the impact of stereochemical heterogeneity on PDE inhibition [1]. Researchers can compare the biological activity of the natural diastereomeric mixture against chromatographically resolved single diastereomers to quantify the stereospecific contribution to potency, a study design relevant to natural product lead optimization programs [1].

Non-Acidic Butyrolactone Reference Standard for PDE Inhibitor Screening Cascades

In high-throughput screening cascades where carboxylic acid-containing compounds are deprioritized due to promiscuous binding or poor membrane permeability, Obscurolide A3 provides a non-acidic butyrolactone reference point with quantified PDE inhibitory activity (IC₅₀ = 12 mM against CaM-dependent PDE) [1]. Its neutral hydroxymethyl substituent allows its use as a control compound in assays designed to exclude acid-interfering artifacts, enabling cleaner interpretation of hit validation data .

Application
Selection Property
Validation Focus
Ca²⁺/CaM‑dependent PDE (PDE1) SAR studies
Non‑acidic butyrolactone scaffold
Validate potency offset vs. carboxylic acid congener
Fermentation optimization & biosynthetic flux analysis
Titre reproducibility and congener ratio
HPLC monitoring of yield and purity
Stereochemistry‑activity relationship studies
Diastereomeric mixture composition
Chiral resolution and isomer‑specific activity
Acid‑free PDE inhibitor screening controls
Neutral hydroxymethyl substituent
Confirm absence of acid‑interfering assay artifacts
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